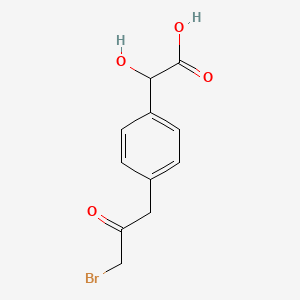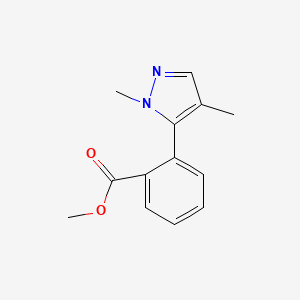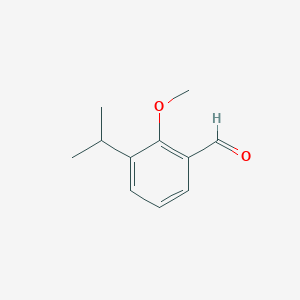![molecular formula C11H8N2O4 B14054092 (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid is a complex organic compound that features both carboxylic acid and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzimidazole with an appropriate aldehyde under basic conditions to form the desired acrylic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which might have different properties and applications.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds, while the benzimidazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthoic acid: Similar in having a carboxylic acid group attached to an aromatic ring.
(-)-Carvone: A natural compound with bioactive properties, used in sustainable agriculture.
Uniqueness
(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to its combination of a benzimidazole ring and an acrylic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like 1-naphthoic acid or (-)-carvone.
Propriétés
Formule moléculaire |
C11H8N2O4 |
|---|---|
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
6-(2-carboxyethenyl)-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c14-9(15)4-2-6-1-3-7-8(5-6)13-10(12-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
WUQFTJSYRJBTRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=CC(=O)O)NC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)

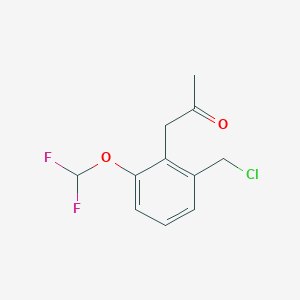
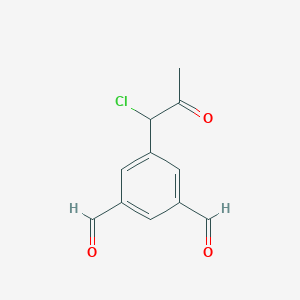
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)

![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
